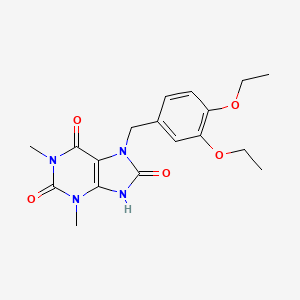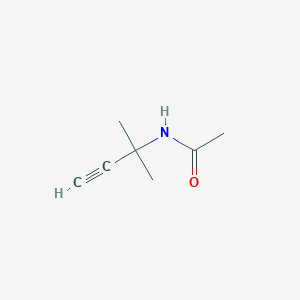![molecular formula C19H21ClN2O3S B3609922 4-chloro-N-(3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3609922.png)
4-chloro-N-(3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Overview
Description
4-chloro-N-(3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. The compound is commonly referred to as CP-526,555 and is a potent antagonist of the human dopamine D1 receptor.
Mechanism of Action
CP-526,555 acts as a competitive antagonist of the human dopamine D1 receptor. The compound binds to the receptor and prevents dopamine from binding, thereby inhibiting the downstream signaling pathways. This leads to a decrease in the release of neurotransmitters such as norepinephrine and acetylcholine, which are involved in various physiological and behavioral functions.
Biochemical and Physiological Effects:
CP-526,555 has been shown to have significant effects on various physiological and biochemical functions. The compound has been found to decrease the release of norepinephrine and acetylcholine, which are involved in various physiological functions such as attention, memory, and learning. CP-526,555 has also been shown to decrease the release of dopamine in the prefrontal cortex, which is involved in executive functions such as decision-making and planning.
Advantages and Limitations for Lab Experiments
CP-526,555 has several advantages for laboratory experiments. The compound has high selectivity for the dopamine D1 receptor, which allows researchers to study the effects of dopamine signaling on various physiological and behavioral functions. CP-526,555 is also highly potent, which allows researchers to use lower concentrations of the compound in experiments. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on CP-526,555. One potential area of research is the development of more selective and potent dopamine D1 receptor antagonists. Another area of research is the investigation of the effects of CP-526,555 on other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, research could focus on the potential therapeutic applications of CP-526,555 in the treatment of various neurological disorders.
Scientific Research Applications
CP-526,555 has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound's ability to selectively block dopamine D1 receptors makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
4-chloro-N-(3-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-15-5-4-6-17(13-15)22(14-19(23)21-11-2-3-12-21)26(24,25)18-9-7-16(20)8-10-18/h4-10,13H,2-3,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHVUSYVNDYBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide](/img/structure/B3609842.png)
![2-cyclohexyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3609847.png)

![6,8-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3609862.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3609866.png)
![1-[(benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B3609871.png)
![N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3609885.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3609895.png)
![2-(1,3-benzothiazol-2-ylthio)-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B3609899.png)
![3,5-dichloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B3609900.png)
![N-(2-chlorophenyl)-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3609910.png)
![2-acetyl-1-(ethylthio)-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B3609930.png)
![N-cyclohexyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609949.png)
